molecular formula C24H24N2O5 B3396059 ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-40-0

ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B3396059
M. Wt: 420.5 g/mol
InChI Key: BLCIFGVAPALCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ester, carbonyl, and amine groups. The molecule also includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. One possible method could involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, ester, carbonyl, and amine groups would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyrrole ring, for instance, is known to participate in various chemical reactions . The carbonyl and amine groups could also engage in a variety of reactions, including nucleophilic addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

properties

IUPAC Name

ethyl 5-[2-[(4-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)17-8-6-5-7-9-17)22(27)23(28)25-14-16-10-12-18(30-3)13-11-16/h5-13,26H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCIFGVAPALCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-((4-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.